Cas no 2227766-27-8 (tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate)

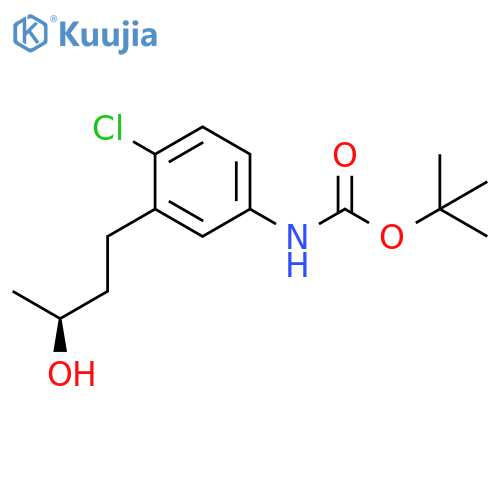

2227766-27-8 structure

商品名:tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate

tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate

- tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate

- EN300-1871288

- 2227766-27-8

-

- インチ: 1S/C15H22ClNO3/c1-10(18)5-6-11-9-12(7-8-13(11)16)17-14(19)20-15(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,17,19)/t10-/m0/s1

- InChIKey: FGBLSXFYWKXYSP-JTQLQIEISA-N

- ほほえんだ: ClC1=CC=C(C=C1CC[C@H](C)O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 299.1288213g/mol

- どういたいしつりょう: 299.1288213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1871288-2.5g |

tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227766-27-8 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1871288-1g |

tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227766-27-8 | 1g |

$1543.0 | 2023-09-18 | ||

| Enamine | EN300-1871288-5g |

tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227766-27-8 | 5g |

$4475.0 | 2023-09-18 | ||

| Enamine | EN300-1871288-0.1g |

tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227766-27-8 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1871288-5.0g |

tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227766-27-8 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1871288-0.25g |

tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227766-27-8 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1871288-1.0g |

tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227766-27-8 | 1g |

$1543.0 | 2023-06-03 | ||

| Enamine | EN300-1871288-0.05g |

tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227766-27-8 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1871288-10g |

tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227766-27-8 | 10g |

$6635.0 | 2023-09-18 | ||

| Enamine | EN300-1871288-0.5g |

tert-butyl N-{4-chloro-3-[(3S)-3-hydroxybutyl]phenyl}carbamate |

2227766-27-8 | 0.5g |

$1482.0 | 2023-09-18 |

tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

5. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

2227766-27-8 (tert-butyl N-{4-chloro-3-(3S)-3-hydroxybutylphenyl}carbamate) 関連製品

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量